molecular formula C11H12O2 B14255503 2H-1-Benzopyran, 7-methoxy-3-methyl- CAS No. 184900-63-8

2H-1-Benzopyran, 7-methoxy-3-methyl-

Cat. No.: B14255503
CAS No.: 184900-63-8
M. Wt: 176.21 g/mol
InChI Key: TWFPRHUPIXNAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran, 7-methoxy-3-methyl- is an organic compound belonging to the benzopyran family. This compound is known for its unique chemical structure, which includes a benzene ring fused to a pyran ring, with methoxy and methyl substituents at specific positions. It is also referred to as 7-methoxy-3-methyl-2H-1-benzopyran.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 7-methoxy-3-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of phenol derivatives with acetoacetic ester in the presence of a catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran, 7-methoxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2H-1-Benzopyran, 7-methoxy-3-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.

    Industry: It is used in the development of dyes, fragrances, and other industrial products

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 7-methoxy-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran, 7-methoxy-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

184900-63-8

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

7-methoxy-3-methyl-2H-chromene

InChI

InChI=1S/C11H12O2/c1-8-5-9-3-4-10(12-2)6-11(9)13-7-8/h3-6H,7H2,1-2H3

InChI Key

TWFPRHUPIXNAGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)OC)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.